2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-1-naphthylacetamide
Overview
Description
2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-1-naphthylacetamide is a useful research compound. Its molecular formula is C24H18N4O4S and its molecular weight is 458.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 458.10487624 g/mol and the complexity rating of the compound is 860. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
- Research has demonstrated the utility of related compounds in the synthesis of various heterocyclic derivatives, including pyridine, pyrimidine, and naphtho[2,1-b]oxazine derivatives, with evaluations of their antimicrobial activities against different bacteria strains. These compounds exhibit mild to moderate activity, showcasing their potential in medicinal chemistry and drug discovery (Fadda et al., 2015).
Anticancer and Antitumor Applications
- Some derivatives have been synthesized with a focus on anticancer assessments, where specific pyridine derivatives demonstrated potent in vitro anticancer activity against various human cancer cell lines. This highlights the potential of such compounds in developing new therapeutic agents targeting cancer (Shams et al., 2010).
Antiviral Activity
- There is also research into the antiviral activities of similar compounds, where derivatives have shown promising effects against the H5N1 avian influenza virus, indicating the potential for developing new antiviral agents (Flefel et al., 2014).
Fluorescent Compounds for Acid Detection
- Additionally, compounds with a pyrrolo[1,2-a][1,8]naphthylidine backbone and nitrophenyl group modifications have been developed to function as acid-responsive fluorescent probes, demonstrating potential applications in sensing and detection technologies (Tateno et al., 2014).
Properties
IUPAC Name |
2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-naphthalen-1-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4S/c25-13-20-19(16-7-3-8-17(11-16)28(31)32)12-22(29)27-24(20)33-14-23(30)26-21-10-4-6-15-5-1-2-9-18(15)21/h1-11,19H,12,14H2,(H,26,30)(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISFIMUWXNAWRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC3=CC=CC=C32)C#N)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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